molecular formula C8H5FO3 B1320512 2-Fluoro-5-formylbenzoic acid CAS No. 550363-85-4

2-Fluoro-5-formylbenzoic acid

Cat. No. B1320512
CAS RN: 550363-85-4
M. Wt: 168.12 g/mol
InChI Key: XZUFXXPSLGVLFC-UHFFFAOYSA-N
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Description

2-Fluoro-5-formylbenzoic acid is a versatile chemical compound used in various applications in the pharmaceutical and chemical industries . It is used as a precursor in the synthesis of various pharmaceuticals, including antihistamines and antidepressants, as well as dyes and pigments . The molecular weight of this compound is 168.12 .


Synthesis Analysis

The synthesis of 2-Fluoro-5-formylbenzoic acid involves a multistep reaction . One of the common methods of synthesis is the reaction of 2-fluorobenzoic acid with sodium hydroxide in the presence of a catalyst such as copper (I) oxide . Another method involves taking 2-fluoro-5-formyl benzoic acid as a raw material and reacting it with 1-substitutent piperazine .


Molecular Structure Analysis

The molecular formula of 2-Fluoro-5-formylbenzoic acid is C8H5FO3 . The InChI code for this compound is 1S/C8H5FO3/c9-7-2-1-5 (4-10)3-6 (7)8 (11)12/h1-4H, (H,11,12) and the InChI key is XZUFXXPSLGVLFC-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

2-Fluoro-5-formylbenzoic acid is a solid at room temperature . It has a boiling point of 174-179°C . The density of this compound is 1.4±0.1 g/cm3 .

Scientific Research Applications

Pharmaceutical Industry

“2-Fluoro-5-formylbenzoic acid” is used as a precursor in the synthesis of various pharmaceuticals . It plays a crucial role in the development of new drugs and treatments.

Antihistamines and Antidepressants

In the pharmaceutical industry, this compound is specifically used in the synthesis of antihistamines and antidepressants . These are medications used to treat conditions such as allergies and depression, respectively.

Dyes and Pigments

“2-Fluoro-5-formylbenzoic acid” is also used in the production of dyes and pigments . These substances are used to impart color to other materials.

Chemical Research

This compound is often used in chemical research due to its unique properties . Researchers can manipulate these properties to explore new chemical reactions and processes.

Analytical Chemistry

“2-Fluoro-5-formylbenzoic acid” is used in analytical chemistry, particularly in chromatography and mass spectrometry . These techniques are used to separate and identify different components in a sample.

Safety and Hazards

2-Fluoro-5-formylbenzoic acid is classified as a warning hazard . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment and face protection should be worn when handling this compound .

properties

IUPAC Name

2-fluoro-5-formylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FO3/c9-7-2-1-5(4-10)3-6(7)8(11)12/h1-4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZUFXXPSLGVLFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=O)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60594692
Record name 2-Fluoro-5-formylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60594692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-5-formylbenzoic acid

CAS RN

550363-85-4
Record name 2-Fluoro-5-formylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60594692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-fluoro-5-formylbenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-Fluoro-5-formylbenzoic acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Q5BHW29NP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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